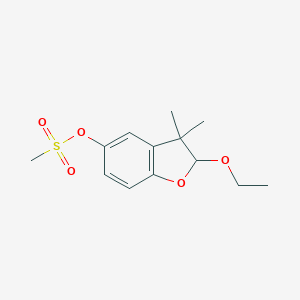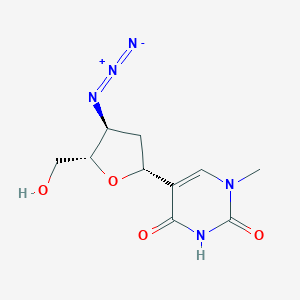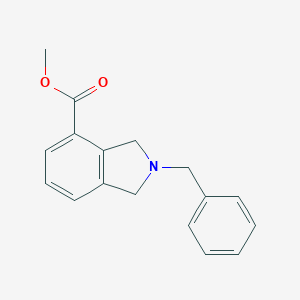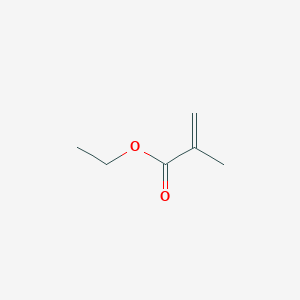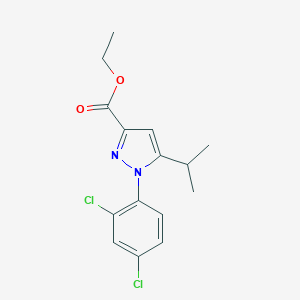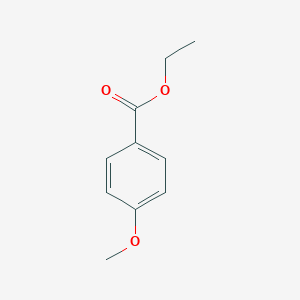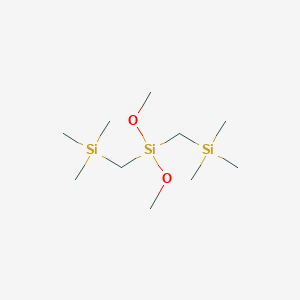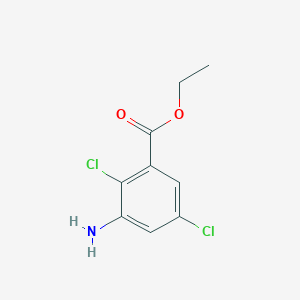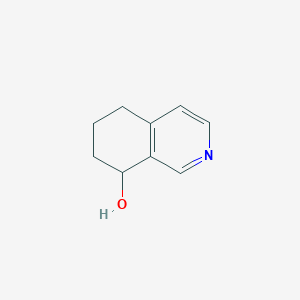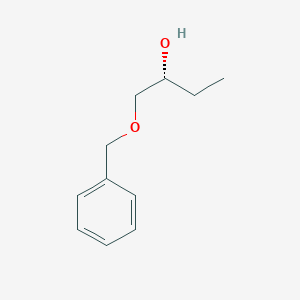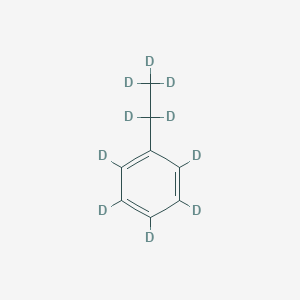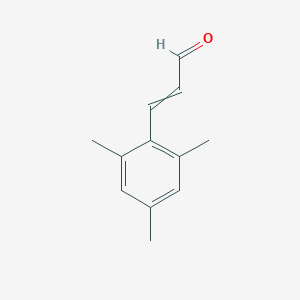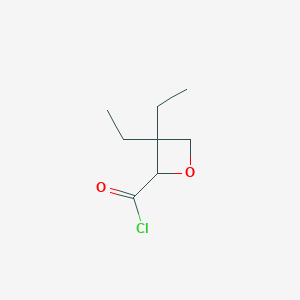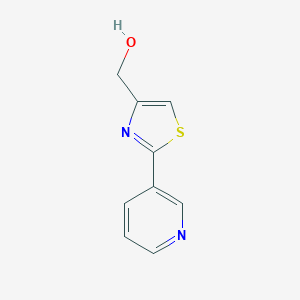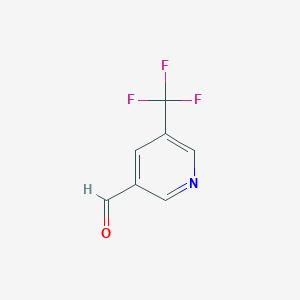
5-(Trifluoromethyl)nicotinaldehyde
Vue d'ensemble
Description
5-(Trifluoromethyl)nicotinaldehyde is a compound that is part of a broader class of trifluoromethylated organic molecules. These compounds are of significant interest due to their utility in various chemical syntheses and potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique physical and chemical properties to the molecules, making them valuable in drug design and material science.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a related compound, involves the use of hypervalent iodine-based electrophilic trifluoromethylating reagents . Another example is the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is achieved through trifluoromethylation of an aryl iodide using a cost-effective system . These methods highlight the advancements in the synthesis of trifluoromethylated compounds, which are crucial for the development of novel anti-infective agents and other applications.
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. For example, the structure of a new family of high-density energetic salts was supported by single-crystal X-ray structuring . Similarly, the structure of a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined by XRD and NMR spectroscopy . These structural analyses are essential for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Trifluoromethylated compounds participate in various chemical reactions due to their unique reactivity. For instance, 4-trifluoromethylsydnones undergo regioselective alkyne cycloaddition reactions to form 5-trifluoromethylpyrazoles, which have been used in the synthesis of the herbicide fluazolate . Additionally, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids and α-trifluoromethyl alkenes leads to the synthesis of 5-fluoro-dihydroindolizines, showcasing the versatility of trifluoromethylated compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. These properties include high density, moderate to good thermal stability, and excellent detonation properties, as seen in the energetic salts of trinitromethyl-substituted triazoles . The trifluoromethyl group also affects the solubility and pharmacokinetic parameters of drug candidates, as demonstrated by the co-crystal 5-Fluorouracil-nicotinamide, which showed improved anti-tumor effects compared to 5-FU alone .
Applications De Recherche Scientifique
Synthesis of Novel Anti-infective Agents
5-(Trifluoromethyl)nicotinaldehyde is an intermediate in the synthesis of novel anti-infective agents. A key process in its synthesis is the trifluoromethylation of an aryl iodide using an inexpensive system, emphasizing safe and economical synthesis methods (Mulder et al., 2013).
Synthesis of Pyridyl and Naphthyridin Compounds
The compound is used as an intermediate in the synthesis of 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones. This demonstrates its utility in forming complex organic structures, expanding its applicability in organic synthesis (Eichler et al., 1976).
Vibrational Analysis in Spectroscopy
In spectroscopy, Fourier transform Raman and infrared spectra of nicotinaldehyde have been recorded. The compound's frequencies were assigned to various modes of vibration, providing insights into its structural and electronic properties (Jose & Mohan, 2006).
Muscarinic Receptor Agonists Synthesis
5-(Trifluoromethyl)nicotinaldehyde is utilized in synthesizing muscarinic receptor agonists, indicating its potential in developing therapeutic agents (Hu et al., 2010).
Enantioenriched Nicotine Analogs Production
It plays a role in the synthesis of enantiomerically enriched 5-alkyl substituted nicotine analogs, showcasing its significance in the production of specialized nicotine derivatives (Wang et al., 2012).
Enzymatic and Biological Studies
5-(Trifluoromethyl)nicotinaldehyde is also significant in enzymatic and biological studies. It has been observed to inhibit nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, indicating its potential as a biochemical tool (French et al., 2010).
Development of Biocatalysts
The compound is involved in the development of biocatalysts, demonstrating its utility in enhancing enzymatic reactions and stability (Barbosa et al., 2014).
Synthesis of Nicotine and Its Analogues
The compound is key in synthesizing nicotine and its analogues, particularly using intramolecular [3+2] cycloaddition methodologies (Bashiardes et al., 2009).
Molecular Imaging and MRI Applications
It has been used in molecular imaging and MRI applications, illustrating its importance in advanced medical imaging techniques (Rovedo et al., 2016).
Chemical Characterization and Crystallography
5-(Trifluoromethyl)nicotinaldehyde aids in the chemical characterization and crystallography of various compounds, contributing to our understanding of molecular structures and interactions (Valigura et al., 2006).
Herbicidal Activity Research
It is also relevant in the development of herbicides, as demonstrated in the synthesis and herbicidal activity study of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid (Yu et al., 2021).
Antiviral Activity Investigation
The compound is utilized in research focused on the synthesis of derivatives with potential antiviral activity, highlighting its applicability in medicinal chemistry (Attaby et al., 2007).
Polymer Synthesis
It is involved in the enzymatic synthesis of polymers containing nicotinamide mononucleotide, showcasing its role in polymer chemistry and materials science (Liu & Orgel, 1995).
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-1-5(4-12)2-11-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEHHNVILFHOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563714 | |
| Record name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)nicotinaldehyde | |
CAS RN |
131747-67-6 | |
| Record name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



